molecular formula C16H15FO2 B8044799 2-[4-(3-Fluorophenyl)-2,6-dimethylphenyl]acetic acid

2-[4-(3-Fluorophenyl)-2,6-dimethylphenyl]acetic acid

Cat. No.: B8044799
M. Wt: 258.29 g/mol
InChI Key: GROHONHHXJCRFV-UHFFFAOYSA-N
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Description

2-[4-(3-Fluorophenyl)-2,6-dimethylphenyl]acetic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a fluorophenyl group and two methyl groups attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Fluorophenyl)-2,6-dimethylphenyl]acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzene and 2,6-dimethylphenylacetic acid.

    Reaction Conditions: The key step involves the formation of the acetic acid derivative through a Friedel-Crafts acylation reaction. This reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The reactions are conducted in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

    Continuous Flow Processes: Continuous flow processes may be employed to enhance efficiency and scalability. These processes allow for the continuous addition of reactants and removal of products, minimizing downtime and maximizing output.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Fluorophenyl)-2,6-dimethylphenyl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Halogens in the presence of a Lewis acid catalyst, nitrating agents in sulfuric acid.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Introduction of halogen or nitro groups on the aromatic ring.

Scientific Research Applications

2-[4-(3-Fluorophenyl)-2,6-dimethylphenyl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is conducted to evaluate its efficacy and safety as a therapeutic agent. It may be investigated for its potential use in treating various diseases and conditions.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-(3-Fluorophenyl)-2,6-dimethylphenyl]acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, pain, or other physiological responses. This modulation can result in therapeutic effects such as pain relief or reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylacetic acid: Similar structure but lacks the dimethyl groups.

    2,6-Dimethylphenylacetic acid: Similar structure but lacks the fluorophenyl group.

    3-Fluorophenylacetic acid: Similar structure but lacks the dimethyl groups on the phenyl ring.

Uniqueness

2-[4-(3-Fluorophenyl)-2,6-dimethylphenyl]acetic acid is unique due to the combination of the fluorophenyl group and the dimethyl groups on the phenyl ring. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, while the dimethyl groups can influence its reactivity and interaction with molecular targets.

Properties

IUPAC Name

2-[4-(3-fluorophenyl)-2,6-dimethylphenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO2/c1-10-6-13(12-4-3-5-14(17)8-12)7-11(2)15(10)9-16(18)19/h3-8H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GROHONHHXJCRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC(=O)O)C)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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